molecular formula C6H6Br2N2O B1280672 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide CAS No. 845267-57-4

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

Cat. No.: B1280672
CAS No.: 845267-57-4
M. Wt: 281.93 g/mol
InChI Key: MURXITKQFQHWJW-UHFFFAOYSA-N
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Description

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other complex molecules and has significant importance in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide typically involves the bromination of 1-(pyrimidin-4-yl)ethanone. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinyl ethanones, while oxidation and reduction reactions produce oxo and reduced derivatives, respectively .

Scientific Research Applications

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide
  • 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

Uniqueness

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and selectivity in chemical reactions, making it a versatile reagent in various applications .

Properties

IUPAC Name

2-bromo-1-pyrimidin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-1-2-8-4-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXITKQFQHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468796
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845267-57-4
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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